molecular formula C15H12N4O3 B2699013 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide CAS No. 1257549-43-1

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide

Cat. No.: B2699013
CAS No.: 1257549-43-1
M. Wt: 296.286
InChI Key: MWEXHJRIKPISPV-UHFFFAOYSA-N
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Description

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base.

    Attachment of the picolinamide moiety: The final step involves the coupling of the oxadiazole derivative with picolinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and picolinamide moiety could play crucial roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or coordination with metal ions.

Comparison with Similar Compounds

  • N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide
  • N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Comparison: N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide is unique due to the presence of the picolinamide moiety, which can enhance its binding affinity and specificity towards certain biological targets compared to other similar compounds

Biological Activity

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups including an oxadiazole ring and a picolinamide moiety. Its molecular formula is C15H12N4O3C_{15}H_{12}N_{4}O_{3} with a molecular weight of approximately 296.28 g/mol . The structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : It could interact with cellular receptors involved in signaling pathways, influencing processes such as cell growth and apoptosis.
  • Hydrogen Bonding and π-π Stacking : The oxadiazole ring and picolinamide moiety are likely to facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can act as potent inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the related compound 5-Phenyl-1,3,4-oxadiazol-2(3H)-one has been identified as a Notum carboxylesterase inhibitor, which plays a role in Wnt signaling—a pathway often dysregulated in cancers .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation pathways.
  • Antimicrobial Properties : The structural features of the compound suggest potential activity against various pathogens. Its ability to disrupt bacterial cell wall synthesis could be explored further for antibiotic applications .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
Anticancer5-Phenyl-1,3,4-oxadiazol-2(3H)-oneInhibition of Notum carboxylesterase ,
Anti-inflammatoryVarious oxadiazole derivativesModulation of cytokine production
AntimicrobialPhenoxymethylpenicillinInhibition of cell wall synthesis

Notable Research Findings

A significant study focused on the optimization of oxadiazole derivatives for Notum inhibition revealed that modifications to the substituents on the oxadiazole ring enhanced potency significantly (IC50 values as low as 2.1 µM) . This suggests that similar modifications could be explored for this compound to enhance its biological activity.

Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(22-15)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXHJRIKPISPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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